REACTION_CXSMILES
|
Cl[C:2]1[C:3]([CH2:14][CH3:15])=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Cu](C#N)[C:17]#[N:18].N1C=CC=CC=1>C(Cl)Cl>[CH2:14]([C:3]1[C:2]([C:17]#[N:18])=[CH:7][CH:6]=[CH:5][C:4]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:15]
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(C=CC1)C1=CC=CC=C1)CC
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated at 195° for approximately 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
washed with 25% aqueous ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with 250 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |